Scientific Field: This application falls under the field of Environmental Science .
Summary of the Application: Nitrobenzene-13C6 is used in environmental analysis, specifically in the study of hazardous organic pollutants from industrial effluent .
Methods of Application: Nitrobenzene-13C6 is used as a stable isotope for mass spectrometry in environmental analysis . The exact experimental procedures and technical parameters may vary depending on the specific research context.
Results or Outcomes: The use of Nitrobenzene-13C6 in environmental analysis helps in the effective elimination of hazardous organic pollutants from industrial effluent . .
Scientific Field: This application is in the field of Chemical Engineering .
Summary of the Application: Nitrobenzene-13C6 is used in the study of high-efficient catalytic ozonation for degradation of nitrobenzene in water .
Methods of Application: A heterogeneous catalytic ozonation system was constructed to degrade nitrobenzene (NB) in water using Ce-doped LaCoO3 as catalysts under mild conditions . The results showed that La0.9Ce0.1CoO3 catalyst had the highest catalytic activity and satisfactory stability for the catalytic ozonation reaction .
Results or Outcomes: The TOC removal efficiency of NB reached as high as 92.5% in 30 min, which was much higher than the sole ozonation (only 34.1%) in a similar condition . The catalytic ozonation system with perovskite-type Ce-doped LaCoO3 catalyst has a potential application in the treatment of refractory organic wastewater .
Scientific Field: This application is in the field of Green Chemistry .
Summary of the Application: Nitrobenzene-13C6 is used in the microwave-assisted green synthesis of nitrobenzene using sulfated natural zeolite as a potential solid acid catalyst .
Methods of Application: Natural zeolites were prepared into uniform-sized powders and then refluxed with H2SO4 with varying concentrations of 0, 1, 2, 3, and 4 M, proceeded by calcination with N2 gas flow . Nitrobenzene was synthesized in a batch microwave reactor using natural zeolite and sulfated natural zeolite catalysts with the best acidity value .
Results or Outcomes: The results showed that the sulfuric acid treatment of natural zeolite caused changes in its physical and chemical characteristics . The average benzene conversion produced for each catalyst was 41.53±3.61% and 58.92±1.37% . Furthermore, the SNZ-2 catalyst has better reusability for three reaction runs .
Scientific Field: This application is in the field of Chemical Industry .
Summary of the Application: Nitrobenzene-13C6 is used in the hydrogenation of nitrobenzene to produce aniline and its derivatives, which are widely used in the production of pharmaceuticals, agrochemicals, polymers, and dyes .
Methods of Application: Aniline is industrially obtained by direct nitrobenzene hydrogenation with H2 using Ni-Raney or noble metal-based heterogeneous catalysts .
Results or Outcomes: The chemoselective hydrogenation of the nitro group in substituted nitroaromatic compounds containing C=C, C=O, C≡N or halogens, which must remain unaffected during the reaction, is more challenging and requires the use of modifiers, dopants or promoters .
Nitrobenzene-13C6 is a specifically isotopically labeled form of nitrobenzene, a common aromatic nitro compound. It differs from regular nitrobenzene (C6H5NO2) by having all six carbon atoms enriched with the isotope carbon-13 (¹³C) instead of the more abundant carbon-12 (¹²C) isotope. This isotopic enrichment makes Nitrobenzene-13C6 a valuable tool in scientific research, particularly in fields like nuclear magnetic resonance (NMR) spectroscopy [].
Nitrobenzene-13C6 possesses the same basic structure as nitrobenzene: a benzene ring (six carbon ring with alternating single and double bonds) with a nitro group (NO2) attached to one of the carbon atoms. The key feature of Nitrobenzene-13C6 is the enrichment of all six carbon atoms with ¹³C. This enrichment alters the chemical shift of the carbon atoms in NMR spectroscopy, allowing for better distinction and analysis of the molecule's structure and interactions [].
Synthesis of Nitrobenzene-13C6 typically involves nitration reactions, where a nitro group is introduced to an aromatic ring. Specific methods may involve using isotopically labeled nitric acid (HNO3) with enriched ¹³C to ensure the incorporation of the desired isotope into the final product [].
Nitrobenzene-13C6 can undergo various reactions similar to regular nitrobenzene. However, its primary use lies in its participation as a labeled substrate in research reactions. Due to the distinct NMR signature of ¹³C compared to ¹²C, these reactions allow scientists to track the transformation and fate of the molecule within complex reaction mixtures [].
Here's an example of a simplified nitration reaction for illustrative purposes (actual synthesis may involve different reagents and conditions):
C6H6 (benzene) + HNO3 (isotopically labeled with ¹³C) -> C6H5¹³NO2 (Nitrobenzene-13C6) + H2O (water) [Eqn 1]
The physical and chemical properties of Nitrobenzene-13C6 are very similar to those of regular nitrobenzene. Here's a summary of some key properties [, ]:
Nitrobenzene-13C6 primarily functions as a labeled probe in research and doesn't have a specific mechanism of action within biological systems.
Acute Toxic;Health Hazard;Environmental Hazard